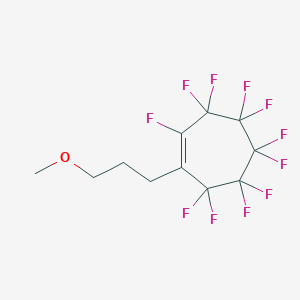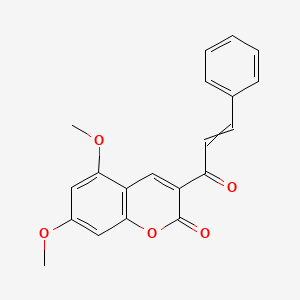
5,7-Dimethoxy-3-(3-phenylacryloyl)-2H-1-benzopyran-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,7-Dimethoxy-3-(3-phenylacryloyl)-2H-1-benzopyran-2-one is a synthetic organic compound that belongs to the class of flavonoids. Flavonoids are known for their diverse biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties. This compound is characterized by its benzopyran structure, which is a common feature in many naturally occurring flavonoids.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Dimethoxy-3-(3-phenylacryloyl)-2H-1-benzopyran-2-one typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 5,7-dimethoxy-2H-1-benzopyran-2-one with cinnamoyl chloride in the presence of a base such as pyridine. The reaction is usually carried out at room temperature and monitored by thin-layer chromatography (TLC) to ensure completion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
5,7-Dimethoxy-3-(3-phenylacryloyl)-2H-1-benzopyran-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding quinones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced flavonoid derivatives.
Substitution: Nucleophilic substitution reactions can occur at the methoxy groups, leading to the formation of hydroxylated derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C)
Substitution: Sodium hydroxide (NaOH), methanol (MeOH)
Major Products Formed
Oxidation: Quinones
Reduction: Reduced flavonoid derivatives
Substitution: Hydroxylated derivatives
Aplicaciones Científicas De Investigación
5,7-Dimethoxy-3-(3-phenylacryloyl)-2H-1-benzopyran-2-one has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex flavonoid derivatives.
Biology: Studied for its potential antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating diseases such as cancer and cardiovascular disorders.
Industry: Utilized in the development of natural product-based pharmaceuticals and nutraceuticals.
Mecanismo De Acción
The mechanism of action of 5,7-Dimethoxy-3-(3-phenylacryloyl)-2H-1-benzopyran-2-one involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The compound can scavenge free radicals and reduce oxidative stress by donating hydrogen atoms or electrons.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX).
Antimicrobial Activity: The compound disrupts microbial cell membranes and inhibits the growth of bacteria and fungi.
Comparación Con Compuestos Similares
Similar Compounds
5,7-Dimethoxyflavone: Similar structure but lacks the phenylacryloyl group.
3-Phenylcoumarin: Contains the phenyl group but lacks the methoxy groups at positions 5 and 7.
7-Methoxyflavone: Similar structure but only has one methoxy group at position 7.
Uniqueness
5,7-Dimethoxy-3-(3-phenylacryloyl)-2H-1-benzopyran-2-one is unique due to the presence of both methoxy groups and the phenylacryloyl moiety, which contribute to its distinct chemical and biological properties. This combination enhances its potential as a multifunctional compound with diverse applications in scientific research and industry.
Propiedades
Número CAS |
143150-67-8 |
|---|---|
Fórmula molecular |
C20H16O5 |
Peso molecular |
336.3 g/mol |
Nombre IUPAC |
5,7-dimethoxy-3-(3-phenylprop-2-enoyl)chromen-2-one |
InChI |
InChI=1S/C20H16O5/c1-23-14-10-18(24-2)16-12-15(20(22)25-19(16)11-14)17(21)9-8-13-6-4-3-5-7-13/h3-12H,1-2H3 |
Clave InChI |
PBVCBMBDJWWQPF-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC2=C(C=C(C(=O)O2)C(=O)C=CC3=CC=CC=C3)C(=C1)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


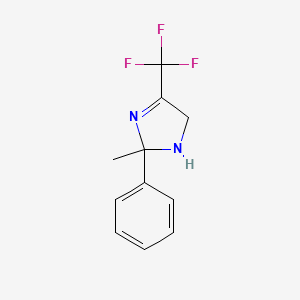
![(2Z)-1-ethyl-2-[[(3Z)-3-[(1-ethylbenzo[e][1,3]benzothiazol-1-ium-2-yl)methylidene]-2,5,5-trimethylcyclohexen-1-yl]methylidene]benzo[e][1,3]benzothiazole;4-methylbenzenesulfonate](/img/structure/B12562651.png)
![4-[Bis(4-hydroxy-2,3,5-trimethylphenyl)methyl]benzene-1,2-diol](/img/structure/B12562663.png)
![Benzene, [3-(phenylmethoxy)-1-propynyl]-](/img/structure/B12562673.png)

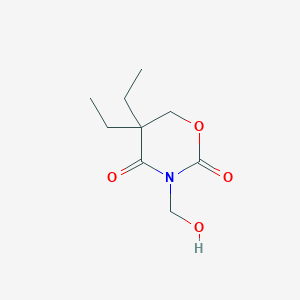
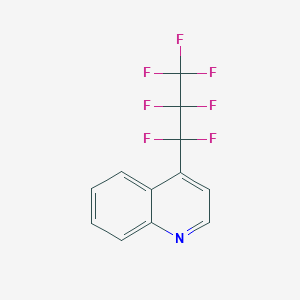

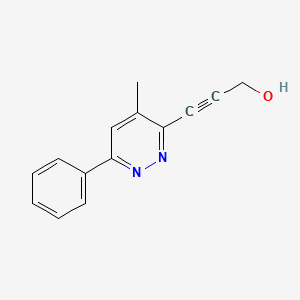
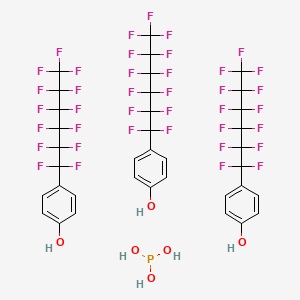
![Oxirane, 2-[difluoro(methylthio)methyl]-2-phenyl-](/img/structure/B12562701.png)
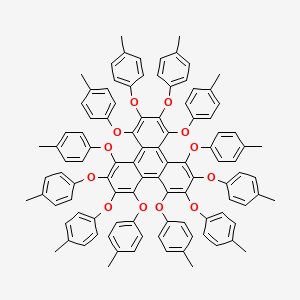
![3-[2-(2,4,6-Trinitrophenyl)ethenyl]thiophene](/img/structure/B12562710.png)
